

physical and chemical properties of 4-Methylumbelliferone-13C4

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Compound of Interest

Compound Name: 4-Methylumbelliferone-13C4

Cat. No.: B565963

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An In-depth Technical Guide on 4-Methylumbelliferone-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Methylumbelliferone-13C4**, a stable isotope-labeled compound crucial for a variety of research applications. This document includes key data, experimental methodologies, and visual representations of its application and synthesis.

Core Physical and Chemical Properties

4-Methylumbelliferone-13C4, a labeled analog of 4-Methylumbelliferone (also known as hymecromone), serves as an invaluable internal standard in quantitative analytical methods, particularly in mass spectrometry-based studies. Its isotopic labeling provides a distinct mass signature, enabling precise quantification of its unlabeled counterpart in complex biological matrices.

Property	Value	Reference
Chemical Name	7-Hydroxy-4-(methyl-13C)-2H-chromen-2-one-2,3,4-13C3	[1]
CAS Number	1569304-40-0	[2][3]
Molecular Formula	13C4C6H8O3	[2]
Molecular Weight	180.14 g/mol	[2][3][4]
Accurate Mass	180.0608	[2]
Appearance	Off-White to Yellow Solid	[4]
Storage Temperature	-20°C	[2]
Purity	>95% (HPLC)	[2]
Unlabeled CAS Number	90-33-5	[2]

Spectroscopic and Analytical Data

The primary application of **4-Methylumbelliferone-13C4** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Below are the key mass spectrometry parameters for its detection.

Parameter	Value	Reference
Ionization Mode	Negative	[5][6]
MRM Transition	m/z 178.7 → 134.9	[5][6]

Unlabeled 4-Methylumbelliferone exhibits fluorescence, with a maximum absorbance at 360 nm and maximum emission at 449 nm in alkaline solutions (pH > 9).[4] While specific spectral data for the 13C4 labeled version is not detailed, similar fluorescent properties are expected.

Experimental Protocols

LC-MS/MS Analysis of 4-Methylumbelliferone and its Metabolites

4-Methylumbelliferone-13C4 is utilized as an internal standard for the quantification of 4-Methylumbelliferone (4-MU) and its glucuronide metabolite (4-MUG) in biological samples such as mouse serum.[\[5\]](#)[\[6\]](#)

Sample Preparation:

- Prepare spiking solutions of 4-MU and 4-MUG in 50% methanol, with concentrations ranging from 1 ng/mL to 5000 ng/mL.[\[5\]](#)[\[6\]](#)
- Use **4-Methylumbelliferone-13C4** as the internal standard for 4-MU.[\[5\]](#)[\[6\]](#)
- For the analysis of 4-MUG, 7-hydroxycoumarin β -D-glucuronide can be used as an internal standard.[\[5\]](#)[\[6\]](#)

Chromatographic Conditions:

- Column: Phenomenex Luna PFP(2) (3 μ m, 150 \times 2 mm)[\[5\]](#)[\[6\]](#)
- Elution: Isocratic[\[5\]](#)[\[6\]](#)
- Mobile Phase: 45% mobile phase B (the specific composition of mobile phases A and B are not detailed in the provided results)[\[5\]](#)[\[6\]](#)
- Flow Rate: 0.4 ml/min[\[5\]](#)[\[6\]](#)
- Temperature: Room temperature[\[5\]](#)[\[6\]](#)
- Injection Volume: 10 μ l[\[5\]](#)[\[6\]](#)
- Analysis Time: 2.5 min[\[5\]](#)[\[6\]](#)

Mass Spectrometry Conditions:

- Instrument: AB SCIEX mass spectrometer[\[5\]](#)[\[6\]](#)
- Software: Analyst 1.6.1[\[5\]](#)[\[6\]](#)
- Ionization Mode: Negative[\[5\]](#)[\[6\]](#)

- Multiple-Reaction Monitoring (MRM) Transitions:
 - 4-MU: m/z 174.7 \rightarrow 132.9[5][6]
 - 4-MU-13C4 (IS): m/z 178.7 \rightarrow 134.9[5][6]
 - 4-MUG: m/z 350.8 \rightarrow 174.9[5][6]
 - 7-hydroxy coumarin β -D-glucuronide (IS for 4-MUG): m/z 336.9 \rightarrow 160.9[5][6]

Synthesis of 4-Methylumbelliferone

The synthesis of the unlabeled 4-Methylumbelliferone typically proceeds via the Pechmann condensation, an acid-catalyzed reaction between a phenol and a β -keto ester.[7][8][9] A common method involves the reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.[8][9]

A greener synthetic approach utilizes a solid acid catalyst, such as Dowex 50WX4, which can be achieved by heating the reactants.[7][8]

Biological Context and Applications

The unlabeled compound, 4-Methylumbelliferone (4-MU), is a well-known inhibitor of hyaluronan (HA) synthesis.[5][6][10] It has been shown to inhibit HA production in various cell lines and tissues, both in vitro and in vivo.[5][6] Elevated levels of HA are associated with chronic inflammation, tumor microenvironments, fibrosis, and autoimmunity.[5][6] 4-MU is also used as a drug, known as Hymecromone, for the treatment of biliary spasm.[6]

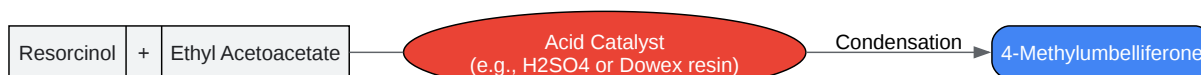
The primary role of **4-Methylumbelliferone-13C4** is to serve as a reliable internal standard for the accurate quantification of 4-MU in pharmacokinetic and pharmacodynamic studies, which are crucial for the development of therapeutic strategies targeting HA synthesis.[5][6]

Visualizations



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Caption: Workflow for LC-MS/MS quantification of 4-MU using 4-MU-13C4.



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